4,6-Dichloronicotinoyl chloride
Overview
Description
4,6-Dichloronicotinoyl chloride is a chemical compound belonging to the class of chlorinated pyridines. It is widely used as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and dyes. The molecular formula of this compound is C6H2Cl3NO, and it has a molecular weight of 210.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dichloronicotinoyl chloride can be synthesized through the chlorination of nicotinic acid derivatives. One common method involves the reaction of 4,6-dichloronicotinic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
4,6-Dichloronicotinic acid+SOCl2→4,6-Dichloronicotinoyl chloride+SO2+HCl
The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloronicotinoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 4,6-dichloronicotinic acid.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base, such as potassium carbonate (K2CO3), in an organic solvent.
Major Products:
Substitution Reactions: Products include various substituted nicotinoyl derivatives.
Hydrolysis: The major product is 4,6-dichloronicotinic acid.
Coupling Reactions: The products are typically biaryl compounds formed through the coupling of the nicotinoyl chloride with boronic acids.
Scientific Research Applications
4,6-Dichloronicotinoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the development of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloronicotinoyl chloride is primarily related to its reactivity as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the electron-withdrawing effects of the chlorine atoms, which increase the electrophilicity of the carbonyl carbon. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
- 4-Chloronicotinoyl chloride
- 6-Chloronicotinoyl chloride
- 3,5-Dichloronicotinoyl chloride
Comparison: 4,6-Dichloronicotinoyl chloride is unique due to the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring. This structural feature imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its mono-chlorinated analogs. Additionally, the dichlorinated compound often exhibits different biological activities and selectivities, which can be advantageous in the design of specific pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4,6-dichloropyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLHNLZULRWKJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.